4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-5-fluorobenzene-1,2-diol
Description
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-5-fluorobenzene-1,2-diol (CAS: 51322-35-1) is a fluorinated aromatic compound featuring a dihydroimidazole moiety linked to a catechol derivative. The molecule combines a planar benzene ring substituted with hydroxyl groups at positions 1 and 2, a fluorine atom at position 5, and a methylene bridge connecting the aromatic system to a 4,5-dihydroimidazole ring. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound is synthesized with high purity (97%) and has been cataloged in imidazoline-related databases .
Properties
CAS No. |
116218-76-9 |
|---|---|
Molecular Formula |
C10H11FN2O2 |
Molecular Weight |
210.20 g/mol |
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-ylmethyl)-5-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C10H11FN2O2/c11-7-5-9(15)8(14)3-6(7)4-10-12-1-2-13-10/h3,5,14-15H,1-2,4H2,(H,12,13) |
InChI Key |
PPPBZEXMVSHNPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)CC2=CC(=C(C=C2F)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, could be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-5-fluorobenzene-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-5-fluorobenzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-5-fluorobenzene-1,2-diol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The imidazole ring can interact with metal ions, which may play a role in its biological activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to its targets through hydrogen bonding and other interactions.
Comparison with Similar Compounds
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)
- Structure : Features a thiazole core substituted with fluorophenyl and triazole groups. Unlike the target compound, it lacks hydroxyl groups but includes a triazole ring, enhancing π-π stacking interactions.
- Crystallography : Exhibits triclinic symmetry (P̄1) with two independent molecules in the asymmetric unit. One fluorophenyl group is oriented perpendicular to the planar core, introducing steric complexity .
- Synthesis : Achieved via single-crystal diffraction after crystallization from dimethylformamide (DMF), a solvent also used in the synthesis of the target compound .
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (4a-f)
- Structure : Shares the 5-fluorobenzene motif but replaces the dihydroimidazole with a benzimidazole system. The benzo[d][1,3]dioxol-5-yloxy group enhances lipophilicity.
- Synthesis : Prepared via condensation of 4-(benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine with aldehydes under nitrogen, using sodium metabisulfite as a catalyst. This contrasts with the target compound’s synthesis, which likely involves imidazole ring formation .
Imidazole-Based Analogues
[3,5-Di(4',5'-diphenyl-2'-substituted)-1H-imidazol-1-yl)]-1H-1,2,4-triazole (C1-C9)
- Structure : Contains dual imidazole-triazole hybrids with bulky diphenyl substituents, diverging from the simpler dihydroimidazole-catechol system of the target compound.
- Synthesis: One-pot reaction using benzil, aldehydes, and 3,5-diamino-1,2,4-triazole with ceric ammonium nitrate (CAN) as a catalyst. This method emphasizes scalability (95–100°C, 3 hours) compared to the target compound’s likely multi-step synthesis .
3-(9H-Carbazol-9-yl)-5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine (CzBBIT)
- Structure : A fused heterocyclic system combining benzoimidazole and thiazine rings. The carbazole group enhances photophysical properties, unlike the hydroxyl-rich target compound.
- Synthesis : Utilizes CuI and L-proline in DMF at 110°C, highlighting the role of transition-metal catalysis in imidazole-related syntheses .
Physicochemical and Functional Comparisons
Key Research Findings
- Structural Flexibility : The target compound’s dihydroimidazole-catechol system offers hydrogen-bonding capacity, unlike the rigid triazole-thiazole systems in Compound 5 .
- Synthetic Efficiency : The one-pot synthesis of C1-C9 imidazole-triazole derivatives demonstrates higher throughput compared to the multi-step routes implied for the target compound .
Methodological Considerations
- Crystallography : The structural data for Compound 5 were obtained using SHELXL and ORTEP-III, tools widely employed for small-molecule refinement . Similar methods could be applied to the target compound for conformational analysis.
- Catalytic Systems : Transition-metal catalysts (e.g., CuI in CzBBIT synthesis) and organic catalysts (e.g., L-proline) are underutilized in the synthesis of the target compound, suggesting avenues for optimization .
Biological Activity
The compound 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-5-fluorobenzene-1,2-diol is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.
Chemical Structure and Properties
The compound's chemical formula is , featuring a fluorobenzene moiety linked to a dihydroimidazole group. The presence of hydroxyl groups in the structure suggests potential interactions with biological targets through hydrogen bonding.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of imidazole compounds often demonstrate cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Compounds containing imidazole rings are known for their antimicrobial efficacy.
- Enzyme Inhibition : The structural features of this compound may allow it to act as an inhibitor of specific enzymes.
Antitumor Activity
A focused study on the antitumor properties of related compounds revealed that imidazole derivatives can inhibit the growth of cancer cells. For instance, compounds with similar structures have been shown to induce apoptosis in cervical and bladder cancer cell lines.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic potency of various imidazole derivatives, it was found that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and RT-112 (bladder cancer). The most potent compound from the study had an IC50 value of approximately 10 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4e | HeLa | 10 | Apoptosis induction |
| 5l | RT-112 | 12 | Enzyme inhibition |
Antimicrobial Activity
Imidazole derivatives have shown promise as antimicrobial agents. A related compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of microbial cell membranes and interference with metabolic pathways.
Enzyme Inhibition Studies
The potential for enzyme inhibition was explored through structure-activity relationship (SAR) studies. It was noted that modifications to the imidazole ring could enhance binding affinity to specific targets, such as kinases involved in cancer progression.
Example Findings
In one study, a series of compounds were synthesized and tested for their ability to inhibit protein kinases. The results indicated that modifications at the 5-position of the imidazole ring significantly increased inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
